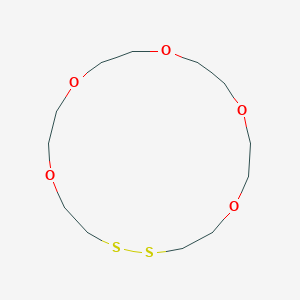
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane is a chemical compound with the molecular formula C₁₂H₂₄O₅S₂. It is characterized by the presence of five oxygen atoms and two sulfur atoms within a cyclic structure.
Métodos De Preparación
The synthesis of 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common synthetic route includes the cyclization of diethylene glycol with sulfur dichloride in the presence of a base. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Aplicaciones Científicas De Investigación
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism by which 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound’s structure can coordinate with metal ions, influencing their reactivity and stability. This coordination ability is crucial in its applications in catalysis, drug delivery, and material science .
Comparación Con Compuestos Similares
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane can be compared with similar compounds such as:
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane: This compound has a similar structure but with fewer oxygen atoms, affecting its chemical properties and applications.
5,8,11,14,17-Pentaoxa-4,18-dioxoheneicosanedioic acid: This compound contains additional functional groups, leading to different reactivity and uses.
4,7,10,13,16-Pentamethyl-5,8,11,14,17-pentaoxa-2-thiaicosan-19-ol: The presence of methyl groups and a different sulfur atom position alters its chemical behavior.
Propiedades
Número CAS |
89141-23-1 |
|---|---|
Fórmula molecular |
C12H24O5S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,8,11,14,17-pentaoxa-4,5-dithiacyclononadecane |
InChI |
InChI=1S/C12H24O5S2/c1-3-14-5-7-16-9-11-18-19-12-10-17-8-6-15-4-2-13-1/h1-12H2 |
Clave InChI |
NQLKANNQXQXAGE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCSSCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



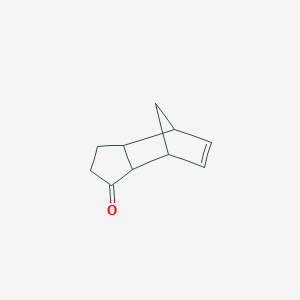
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

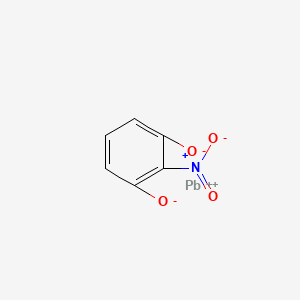
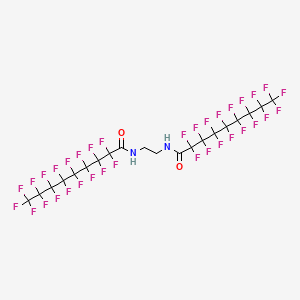
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
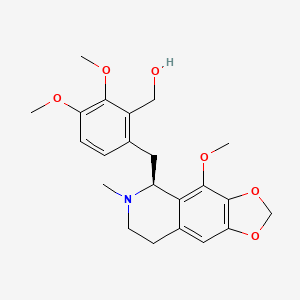
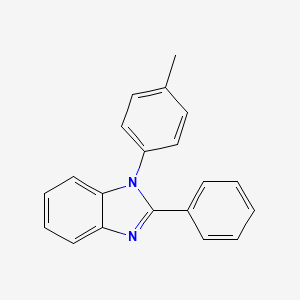
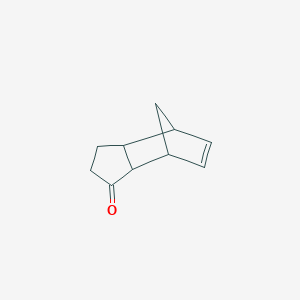
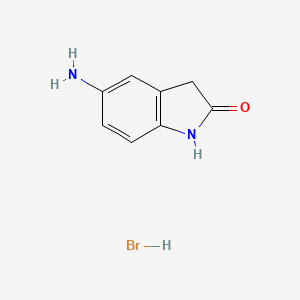
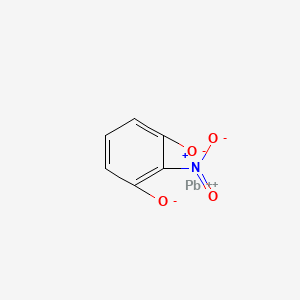
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
